Cas no 781574-33-2 (2,4,6-triethylbenzene-1-sulfonamide)
2,4,6-triethylbenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4,6-triethylbenzene-1-sulfonamide
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- MDL: MFCD24232469
2,4,6-triethylbenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW41731-10g |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 10g |
$2166.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-50mg |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 50mg |
$128.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-100mg |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 100mg |
$174.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-250mg |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 250mg |
$233.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-500mg |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 500mg |
$407.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-1g |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 1g |
$530.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-2.5g |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 2.5g |
$1007.00 | 2024-04-19 | |
| A2B Chem LLC | AW41731-5g |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 5g |
$1471.00 | 2024-04-19 | |
| Enamine | EN300-248922-1g |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 1g |
$470.0 | 2023-09-15 | |
| Enamine | EN300-248922-5g |
2,4,6-triethylbenzene-1-sulfonamide |
781574-33-2 | 95% | 5g |
$1364.0 | 2023-09-15 |
2,4,6-triethylbenzene-1-sulfonamide Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2,4,6-triethylbenzene-1-sulfonamide
Recent Advances in the Study of 2,4,6-Triethylbenzene-1-sulfonamide (CAS: 781574-33-2) in Chemical Biology and Pharmaceutical Research
The compound 2,4,6-triethylbenzene-1-sulfonamide (CAS: 781574-33-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. Recent studies have highlighted its role as a promising scaffold for the development of novel sulfonamide-based therapeutics, particularly in the context of enzyme inhibition and targeted drug delivery.
One of the key areas of interest in recent research has been the synthesis and optimization of 2,4,6-triethylbenzene-1-sulfonamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable synthetic route for this compound, emphasizing its high yield and purity. The researchers utilized a multi-step process involving the sulfonylation of triethylbenzene derivatives, followed by purification techniques such as column chromatography and recrystallization. This advancement in synthesis has paved the way for further exploration of its biological properties and potential applications in drug development.
In terms of biological activity, recent in vitro studies have revealed that 2,4,6-triethylbenzene-1-sulfonamide exhibits potent inhibitory effects against carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in various cancer types. These findings, published in Bioorganic & Medicinal Chemistry Letters (2024), suggest that the compound could serve as a lead structure for the development of targeted anticancer agents. The study also highlighted the compound's selectivity profile, which minimizes off-target effects—a critical factor in reducing potential side effects in therapeutic applications.
Another significant development involves the exploration of 2,4,6-triethylbenzene-1-sulfonamide as a modulator of protein-protein interactions (PPIs). A recent preprint on bioRxiv (2024) reported that this compound can disrupt specific PPIs involved in inflammatory pathways, making it a potential candidate for the treatment of chronic inflammatory diseases. The researchers employed a combination of molecular docking simulations and surface plasmon resonance (SPR) assays to validate these interactions, providing a robust foundation for future drug design efforts.
Looking ahead, the potential applications of 2,4,6-triethylbenzene-1-sulfonamide extend beyond its immediate therapeutic uses. Its structural versatility allows for further derivatization, opening avenues for the development of prodrugs or conjugates with improved pharmacokinetic properties. Additionally, ongoing research is investigating its role in combination therapies, particularly in enhancing the efficacy of existing anticancer and anti-inflammatory drugs. These developments underscore the compound's significance in advancing both basic and applied research in chemical biology and pharmaceutical sciences.
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